molecular formula C14H12FN B15343816 3-Fluoro-5,8-dimethyl-9H-carbazole

3-Fluoro-5,8-dimethyl-9H-carbazole

Cat. No.: B15343816
M. Wt: 213.25 g/mol
InChI Key: MGRKARAWKHKGIS-UHFFFAOYSA-N
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Description

3-Fluoro-5,8-dimethyl-9H-carbazole is an organic compound with the molecular formula C14H12FN. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 5 and 8 positions on the carbazole ring. It has a molecular weight of 213.25 g/mol and exhibits a melting point of 84.8-87.2 °C and a boiling point of 384.5±37.0 °C .

Preparation Methods

The synthesis of 3-Fluoro-5,8-dimethyl-9H-carbazole can be achieved through various synthetic routes. One common method involves the functionalization of carbazole at the 3, 5, and 8 positions. The preparation typically involves the use of fluorinating agents and methylating agents under controlled reaction conditions. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

3-Fluoro-5,8-dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorine atom and methyl groups on the carbazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Scientific Research Applications

3-Fluoro-5,8-dimethyl-9H-carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5,8-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups on the carbazole ring influence its reactivity and interactions with biological molecules. These interactions can affect various cellular processes and pathways, leading to specific biological effects .

Comparison with Similar Compounds

3-Fluoro-5,8-dimethyl-9H-carbazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

6-fluoro-1,4-dimethyl-9H-carbazole

InChI

InChI=1S/C14H12FN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3

InChI Key

MGRKARAWKHKGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)F)NC2=C(C=C1)C

Origin of Product

United States

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